REACTION_CXSMILES
|
[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].C(=O)C>O.CO>[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[C:1]([NH2:4])(=[O:3])[CH3:2].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6] |f:7.8.9|
|
Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)NC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
amide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mixture
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
mixture
|
Quantity
|
726.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
hemiacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
86.7 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(=C)NC(C)=O
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
126.7 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mixture was prepared
|
Type
|
ADDITION
|
Details
|
The components were thoroughly mixed
|
Type
|
CUSTOM
|
Details
|
to prepare the reaction
|
Type
|
CUSTOM
|
Details
|
thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm
|
Type
|
ADDITION
|
Details
|
filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark)
|
Type
|
CUSTOM
|
Details
|
The reaction results
|
Type
|
CUSTOM
|
Details
|
after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor
|
Type
|
CUSTOM
|
Details
|
results after 7 hours
|
Duration
|
7 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)NC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N.COC(C)NC(C)=O.C(=C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |